3,5,7-Trihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one hydrate

Cancer Cytotoxicity Flavonol Selectivity

Research-grade Kaempferol Hydrate (CAS 1897498-12-2) with defined stoichiometry for quantitative pharmacology. Demonstrates highest plasma exposure among six flavonols in rodent models, outperforming quercetin and myricetin in bioavailability and gastric transit. Functions as a pure ERRα/γ inverse agonist and selective ERβ activator—unlike quercetin. Provides 2× greater potency in MCF-7 cytotoxicity assays (IC50 72.54 vs 148.5 µg/mL). Ideal for ADME profiling, phytoestrogen screening, and CYP3A4 inhibition panels where B-ring hydroxylation SAR is critical.

Molecular Formula C15H12O7
Molecular Weight 304.25 g/mol
CAS No. 1897498-12-2
Cat. No. B6361265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5,7-Trihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one hydrate
CAS1897498-12-2
Molecular FormulaC15H12O7
Molecular Weight304.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O.O
InChIInChI=1S/C15H10O6.H2O/c16-8-3-1-7(2-4-8)15-14(20)13(19)12-10(18)5-9(17)6-11(12)21-15;/h1-6,16-18,20H;1H2
InChIKeyOZWWTNQYEHEUHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5,7-Trihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one Hydrate (CAS 1897498-12-2): Sourcing and Structural Identity for Reproducible Flavonol Research


The compound 3,5,7-trihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one hydrate (CAS 1897498-12-2) is the hydrate form of the dietary flavonol kaempferol, a C15H10O6 aglycone with hydroxyl substituents at positions 3, 5, 7, and 4′ [1]. Kaempferol is among the most abundant flavonols in plant-based foods and is widely used as a reference standard for antioxidant, anti-inflammatory, estrogen receptor modulation, and cytochrome P450 inhibition studies. The hydrate designation specifies stoichiometric water of crystallization that affects molecular weight (304.25 vs 286.24 for the anhydrous form) and, consequently, the accurate calculation of molar concentrations in quantitative pharmacological assays . Given that seemingly interchangeable flavonols—quercetin, myricetin, fisetin, and apigenin—differ only by a single hydroxyl or substituent pattern yet diverge substantially in target selectivity, bioavailability, and potency, selecting the precise hydrate form with defined stoichiometry is essential for cross-study reproducibility and meaningful comparative data in biochemical and cell-based experiments.

Why Kaempferol Hydrate (CAS 1897498-12-2) Cannot Be Assumed Interchangeable with Quercetin, Myricetin, or Fisetin in Quantitative Assays


Flavonol aglycones share a common 3-hydroxyflavone backbone, yet minor hydroxylation differences drive profound divergence in biological readouts. Kaempferol (one B-ring OH) lacks the catechol moiety present in quercetin (two B-ring OHs) and the pyrogallol group of myricetin (three B-ring OHs), which dramatically alters redox potential, target protein binding, phase II conjugation rates, and membrane permeability [1]. In head-to-head pharmacokinetic studies in mice, kaempferol and fisetin exhibited the highest plasma exposure among six flavonoids tested, while myricetin and luteolin showed markedly lower absorption—ranking kaempferol > quercetin > galangin in gastric-to-intestinal transit speed [2]. At the receptor level, kaempferol functions as a pure ERRα/γ inverse agonist, whereas quercetin acts as a mixed ERR modulator with different transcriptional consequences [3]. In CYP3A4 inhibition, quercetin is approximately 1.7-fold more potent than kaempferol (IC50 18.77 vs 32.65 μM), which has direct implications for drug–flavonoid interaction risk assessment [4]. Substituting kaempferol with quercetin or myricetin without accounting for these quantitative potency, selectivity, and ADME differences introduces systematic error into any assay, model, or structure–activity relationship (SAR) dataset.

Quantitative Head-to-Head Evidence for 3,5,7-Trihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one Hydrate Versus Its Closest Flavonol Analogs


Kaempferol Hydrate Exhibits ~2-Fold Greater Antiproliferative Potency Than Quercetin Against MCF-7 Breast Cancer Cells

Kaempferol hydrate demonstrated an IC50 of 72.54 µg/mL against MCF-7 human breast adenocarcinoma cells, compared to 148.5 µg/mL for quercetin, representing a 2.05-fold greater potency [1]. Both compounds displayed substantially lower toxicity toward normal human umbilical vein endothelial cells (HUVECs), yielding favorable selectivity indices that support cell-type-specific antiproliferative action rather than non-selective cytotoxicity [1]. This head-to-head comparison was conducted under identical assay conditions using an MTT-based cytotoxicity protocol with HPLC-validated compound purity.

Cancer Cytotoxicity Flavonol Selectivity

Kaempferol Hydrate Ranks Among the Top Two Most Bioavailable Flavonols in Murine Pharmacokinetics, Surpassing Quercetin and Myricetin

In a systematic oral bioavailability comparison of six flavonoid aglycones in mice, kaempferol and fisetin achieved the highest absorbed amounts in blood plasma, while quercetin and myricetin showed significantly lower systemic exposure [1]. The gastric-to-small-intestine transit speed ranked kaempferol > quercetin > galangin, and the liver distribution of kaempferol exceeded that of galangin [1]. The optimal LogP of kaempferol and fisetin was identified as the key physicochemical driver distinguishing them from more hydrophilic (myricetin) or more hydrophobic (luteolin) analogs [1].

Pharmacokinetics Bioavailability ADME

Kaempferol Hydrate Is a Significantly Weaker CYP3A4 Inhibitor Than Quercetin, Offering a Different Drug Interaction Risk Profile

In a rat liver microsome assay using testosterone as the probe substrate, quercetin inhibited CYP3A4 activity with an IC50 of 18.77 ± 1.69 µM, whereas kaempferol hydrate exhibited an IC50 of 32.65 ± 1.32 µM, representing approximately 1.74-fold weaker inhibition [1]. For CYP2E1, kaempferol showed only weak inhibition (IC50 = 60.26 ± 2.54 µM), whereas quercetin demonstrated a different inhibitory profile [1]. This differential CYP inhibition signature means that kaempferol presents a lower likelihood of pharmacokinetic drug–flavonoid interactions via CYP3A4, which is responsible for metabolizing >50% of clinically used drugs.

Drug Metabolism CYP450 Inhibition Hepatoprotection

Kaempferol Hydrate Activates ERβ-Mediated Transcription While Quercetin Is Inactive Over the Same Concentration Range

In MG-63 human osteoblastic cells overexpressing estrogen receptor β (ERβ), kaempferol activated ERE-luciferase reporter activity in a dose-dependent manner, whereas quercetin had no effect on ERE-reporter activity over the full concentration range of 10⁻¹⁰–10⁻⁶ mol/L [1]. This functional selectivity distinguishes kaempferol from quercetin at the transcriptional level, despite both compounds competing for ER binding in cell-free systems [2]. The differential was confirmed using the pure ER antagonist ICI 182780, which blocked kaempferol-induced reporter activity, verifying ERβ-specific signaling.

Estrogen Receptor Phytoestrogen Transcriptional Selectivity

Kaempferol Hydrate Inhibits NO Production in Macrophages with Greater Potency Than Quercetin

In an LPS-stimulated macrophage model, kaempferol hydrate inhibited nitric oxide (NO) production with an IC50 of 46.6 µM, compared to 56.2 µM for quercetin (p < 0.005), yielding approximately 1.21-fold greater anti-inflammatory potency in this functional readout [1]. Both compounds demonstrated dose-dependent suppression of NO, but the statistically significant separation places kaempferol as the more potent inhibitor in this assay system. This adds to a broader profile: kaempferol also inhibits COX-1 and COX-2 with reported IC50 values of approximately 1.12 µM and 0.83 µM, respectively, in cell-free enzyme assays [2], providing dual anti-inflammatory targeting distinct from quercetin's profile.

Anti-inflammatory Nitric Oxide Macrophage Assay

Kaempferol Hydrate Is an Established ERRα/ERRγ Inverse Agonist—A Mechanism Not Shared by Quercetin

Kaempferol hydrate has been independently validated as an inverse agonist for both estrogen-related receptor alpha (ERRα) and gamma (ERRγ), a pharmacological profile distinct from quercetin, which modulates ERα/β but does not function as a pure ERR inverse agonist [1]. In cell-based GAL4-ERRα transfection assays, kaempferol suppresses constitutive ERRα transcriptional activity, a mechanism relevant to metabolic regulation, cancer metabolism, and mitochondrial biogenesis control [1]. Commercially, kaempferol is consistently annotated as the reference ERRα/ERRγ inverse agonist in vendor catalogs, while quercetin is not classified under this mechanism .

Nuclear Receptor ERR Inverse Agonism Metabolic Disease

Best-Fit Research and Industrial Application Scenarios for Kaempferol Hydrate (CAS 1897498-12-2) Derived from Quantitative Comparator Evidence


Breast Cancer Antiproliferative Screening Where Quercetin-Co-Treatment Would Underestimate Efficacy

In MCF-7 cytotoxicity screening programs, kaempferol hydrate (IC50 = 72.54 µg/mL) provides substantially higher potency than quercetin (IC50 = 148.5 µg/mL), as demonstrated in validated RP-HPLC–MTT workflows [Section 3, Evidence 1]. This compound is therefore the preferred flavonol reference standard when the goal is detecting antiproliferative signals against hormone-responsive breast cancer lines at clinically plausible concentrations, particularly for phytopharmaceutical standardization and extract bioassay-guided fractionation studies where sensitivity matters. [1]

In Vivo Pharmacokinetic or Tissue Distribution Studies Requiring High Systemic Exposure

Among six flavonol aglycones evaluated in mice, kaempferol hydrate ranked first or second in plasma absorbed amount and fastest in gastric-to-small-intestine transit speed, significantly outperforming quercetin, myricetin, and luteolin in systemic exposure [Section 3, Evidence 2]. Investigators designing oral dosing studies in rodent models of chronic disease (cancer, neurodegeneration, metabolic syndrome) should prioritize kaempferol when maximum bioavailability within the flavonol class is required. [2]

CYP3A4 Drug–Flavonoid Interaction Liability Assessment Panels

Kaempferol hydrate (CYP3A4 IC50 = 32.65 µM) is a markedly weaker CYP3A4 inhibitor than quercetin (IC50 = 18.77 µM) in rat liver microsome assays [Section 3, Evidence 3]. This differential makes kaempferol the appropriate candidate for inclusion in flavonoid–drug interaction screening panels where a reduced CYP3A4 inhibition signal is desired, enabling assessment of SAR between B-ring hydroxylation pattern and CYP inhibition potency. [3]

ERβ-Selective Transcriptional Activation in Osteoblast and Bone Biology Research

In MG-63 osteoblastic cells overexpressing ERβ, kaempferol hydrate uniquely activates ERE-reporter transcription across the 10⁻¹⁰–10⁻⁶ mol/L range, whereas quercetin is completely inactive in the same system [Section 3, Evidence 4]. For bone anabolic signaling, postmenopausal osteoporosis modeling, and phytoestrogen screening where ERβ-mediated gene transcription is the endpoint, kaempferol hydrate is the irreplaceable flavonol reference. [4]

Quote Request

Request a Quote for 3,5,7-Trihydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.